molecular formula C21H21N3O3S B11613477 methyl 4-{[(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoate

methyl 4-{[(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoate

Cat. No.: B11613477
M. Wt: 395.5 g/mol
InChI Key: WWJLWVFSRTYSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring fused with a pyridine ring, which is further connected to a benzoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The resulting intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, may be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or modulate the activity of certain receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 4-{[(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

methyl 4-[(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H21N3O3S/c1-27-21(26)12-7-9-14(10-8-12)23-19(25)18-17(22)15-11-13-5-3-2-4-6-16(13)24-20(15)28-18/h7-11H,2-6,22H2,1H3,(H,23,25)

InChI Key

WWJLWVFSRTYSED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCC4=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.